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Introduction

Ociperlimab (BGB-A1217) is an investigational, humanized monoclonal antibody that targets
the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory checkpoint receptor
expressed on key immune cells within the tumor microenvironment (TME).[1][2][3] By blocking
the interaction of TIGIT with its ligands, primarily CD155 (PVR) and CD112 (PVRL2),
ociperlimab aims to reinvigorate the anti-tumor immune response.[2][3] This technical guide
provides an in-depth analysis of ociperlimab's mechanism of action, its impact on the TME, and
a summary of key preclinical and clinical findings, tailored for an audience of researchers,
scientists, and drug development professionals.

Core Mechanism of Action: Reversing Immune
Suppression

Ociperlimab's primary mechanism of action revolves around the blockade of the TIGIT
signaling pathway. TIGIT, expressed on activated T cells, regulatory T cells (Tregs), and natural
killer (NK) cells, acts as a crucial negative regulator of the immune response.[1][4][5] Its
ligands, CD155 and CD112, are often overexpressed on the surface of tumor cells. The
engagement of TIGIT by these ligands triggers a cascade of inhibitory signals that dampen the
cytotoxic activity of T cells and NK cells, and enhance the suppressive function of Tregs,
ultimately allowing the tumor to evade immune destruction.[4][5]
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Ociperlimab physically binds to TIGIT, preventing its interaction with CD155 and CD112.[2][3]
This action has a dual effect on the anti-tumor immune response:

» Restoration of Effector Cell Function: By blocking the inhibitory TIGIT signal, ociperlimab
"releases the brakes" on cytotoxic T lymphocytes (CTLs) and NK cells, restoring their ability
to recognize and kill cancer cells.

 Shifting the Balance from Inhibition to Activation: The TIGIT pathway is in direct competition
with the co-stimulatory receptor CD226 (DNAM-1), which also binds to CD155 and CD112.
TIGIT has a higher affinity for CD155 than CD226. By blocking TIGIT, ociperlimab allows for
increased binding of CD155 and CD112 to CD226, promoting a co-stimulatory signal that
enhances T cell and NK cell activation.[2][3]

A critical feature of ociperlimab is its intact Fc region, which enables antibody-dependent cell-
mediated cytotoxicity (ADCC).[1][4][5] This allows ociperlimab to mediate the killing of TIGIT-
expressing cells, particularly the highly TIGIT-expressing Tregs, further reducing
immunosuppression within the TME.[1][4][5]

Signaling Pathway and Competitive Dynamics

The interplay between TIGIT and CD226 is a critical control point in the immune response
against tumors. The following diagram illustrates this signaling axis and the mechanism of
ociperlimab.
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Ociperlimab blocks the TIGIT-PVR/PVRL2 inhibitory axis.

Preclinical Evidence of Tumor Microenvironment
Modulation

A pivotal preclinical study published in Frontiers in Immunology in 2022 provided a
comprehensive characterization of ociperlimab's activity. The study demonstrated that
ociperlimab (referred to as BGB-A1217 in the publication) exhibits high-affinity binding to
human TIGIT and effectively blocks the TIGIT/PVR interaction.[4][5]

_ linical

Parameter Value Experimental Context

Surface Plasmon Resonance

Binding Affinity (KD 0.135 nM
g y (KD) (SPR)
IFN-y Production (IC50) ~10-100 ng/mL In vitro T-cell activation assay
Treg Reduction Dose-dependent In vivo mouse models
NK Cell Activation (% ) In vitro co-culture with tumor
Dose-dependent increase
CD107a+) cells

Key Preclinical Experimental Protocols

T-Cell Activation Assay:
o Objective: To assess the ability of ociperlimab to enhance T-cell effector function.

o Methodology: Peripheral blood mononuclear cells (PBMCs) from healthy donors were
stimulated to up-regulate TIGIT expression. These pre-stimulated PBMCs were then co-
cultured with target tumor cells (A549 cells engineered to express PD-L1 and a T-cell
engager). Ociperlimab was added at varying concentrations, and the release of interferon-
gamma (IFN-y) into the culture supernatant was measured by ELISA as a marker of T-cell

activation.[5]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15607502?utm_src=pdf-body-img
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.828319/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902820/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Objective: To evaluate the Fc-mediated function of ociperlimamab in depleting Tregs.

» Methodology: PBMCs from lung cancer patients, which contain TIGIT-expressing Tregs,
were used as target cells. NK cells isolated from healthy donors served as effector cells. The
target and effector cells were co-cultured overnight in the presence of ociperlimab. The
percentage of Treg cells (identified by flow cytometry) remaining in the culture was quantified
to determine the extent of ADCC.[5]

The following diagram illustrates the general workflow for the preclinical ADCC assay.
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Workflow for the preclinical ADCC assay.

Clinical Modulation of the Tumor Microenvironment

Clinical studies have begun to elucidate the pharmacodynamic effects of ociperlimab on the
human TME, primarily through the analysis of peripheral blood samples from patients enrolled
in clinical trials.
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AdvanTIG-105: A Phase 1 Dose-Escalation Study

The AdvanTIG-105 trial (NCT04047862) was a first-in-human, dose-escalation study of
ociperlimab in combination with the anti-PD-1 antibody tislelizumab in patients with advanced
solid tumors.[6][7] This study provided crucial insights into the safety, tolerability, and
pharmacodynamics of the combination.

Pharmacodynamic Findings from AdvanTIG-105: Pharmacodynamic assessments from the
AdvanTIG-105 study demonstrated several key modulatory effects of ociperlimab on the
peripheral immune compartment:[8]

o Treg Reduction: A dose-dependent reduction in the frequency of total Tregs was observed at
higher doses of ociperlimab (900 mg and 1800 mg).[8]

o TIGIT Downregulation: Ociperlimab treatment led to the downregulation of TIGIT expression
on Tregs, CD4+, and CD8+ T cells in peripheral blood.[8]

e Pro-inflammatory Cytokine Release: An increase in the plasma levels of pro-inflammatory
cytokines and chemokines, including 1L-12/23p40, CCL4, CXCL10, IFN-y, and TNF-a, was
observed following treatment with ociperlimab, both as a single agent and in combination
with tislelizumab.[8]

: itative Clinical [ I < 1

Pharmacodynamic Marker = Observation Ociperlimab Dose
Total Treg Frequency Decreased over time 900 mg and 1800 mg
TIGIT Expression on T cells Downregulated Multiple doses
Plasma IFN-y and TNF-a Increased post-combination All doses

Plasma IL-12/23p40, CCL4,

Increased post-monotherapy All doses
CXCL10

Clinical Development and Future Directions

Ociperlimab is being investigated in multiple clinical trials across a range of solid tumors, often
in combination with the anti-PD-1 antibody tislelizumab.
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Overview of Key Clinical Trials

Investigational

Trial Identifier Phase Patient Population
Arms
Advanced Solid Ociperlimab +
AdvanTIG-105 1
Tumors Tislelizumab

o 1. Ociperlimab +
Limited-Stage Small

AdvanTIG-204 2 Cell Lung Cancer (LS-
SCLC)

Tislelizumab +
cCRT?2. Tislelizumab +
cCRT3. cCRT

Ociperlimab +
Advanced Biliary Tract  Tislelizumab +

ZSAB-TOP 2 o
Cancer Gemcitabine +

Cisplatin

AdvanTIG-204 (NCT04952597): This Phase 2 study in LS-SCLC evaluated the addition of
ociperlimab and tislelizumab to standard concurrent chemoradiotherapy (cCRT).[9][10] While
the addition of immunotherapy showed a trend for improved progression-free survival (PFS)
compared to cCRT alone, the addition of ociperlimab to tislelizumab did not demonstrate a
further significant improvement in efficacy in this setting.[9][10]

ZSAB-TOP (NCT05023109): This single-arm Phase 2 study investigated the combination of
ociperlimab, tislelizumab, and standard chemotherapy in patients with advanced biliary tract
cancer.[11] The study reported a confirmed objective response rate (ORR) of 51.2%.[11]

The following diagram outlines the general design of the AdvanTIG-204 clinical trial.
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AdvanTIG-204 clinical trial design.

Conclusion

Ociperlimab is a promising anti-TIGIT monoclonal antibody with a multifaceted mechanism of
action that goes beyond simple checkpoint blockade. Its ability to not only restore effector T cell
and NK cell function but also to deplete immunosuppressive Tregs through its Fc-competent
design positions it as a potent modulator of the tumor microenvironment. Preclinical data
strongly support its mechanism of action, and early clinical studies have demonstrated its ability
to induce pharmacodynamic changes consistent with immune activation. While the clinical
benefit of adding ociperlimab to PD-1 blockade is still being fully elucidated across different
tumor types and treatment settings, the ongoing and planned clinical trials will provide a clearer
picture of its therapeutic potential. The continued investigation of ociperlimab, both as a
monotherapy and in combination with other immunotherapies, holds significant promise for the

future of cancer treatment.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15607502?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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